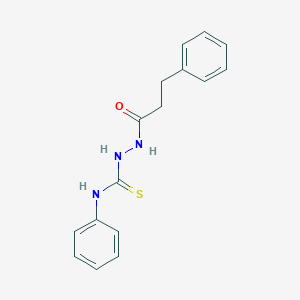
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide group linked to a dimethylocta-dienylidene chain, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone typically involves a multi-step process. One common method includes the condensation of 3,7-dimethylocta-2,6-dien-1-al with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications.
化学反応の分析
Types of Reactions
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Various substitution reactions can occur, replacing specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-phenylhydrazinecarbothioamide
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-(4-chlorophenyl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone exhibits unique structural features and reactivity
特性
分子式 |
C18H25N3S |
|---|---|
分子量 |
315.5 g/mol |
IUPAC名 |
1-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12+,19-13+ |
InChIキー |
BVWGZVHOPGESQA-CAOIWOLBSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
異性体SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)
![Propyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323768.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)
![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
![Propyl 4-{[(3-chloroanilino)carbonyl]amino}benzoate](/img/structure/B323774.png)

![methyl 2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B323777.png)
![(4E)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B323778.png)
